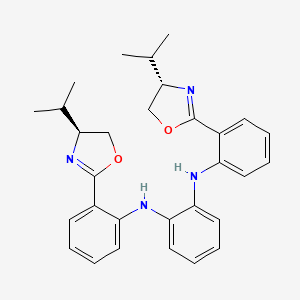
Thalidomide-C3-O-PEG2-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-C3-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to conjugate with various linkers and ligands, making it a versatile building block for scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-O-PEG2-C2-acid typically involves the conjugation of thalidomide with a PEG linker. The process begins with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product. The compound is typically produced in a reagent-grade form for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-C3-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions to attach different ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield various conjugates with different biological activities .
Aplicaciones Científicas De Investigación
Thalidomide-C3-O-PEG2-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential in treating cancers and other diseases.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mecanismo De Acción
Thalidomide-C3-O-PEG2-C2-acid exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-NH-PEG2-COOH: Another thalidomide-based compound with a PEG linker, used in similar applications.
Thalidomide-O-amido-PEG3-C2-NH2: Contains a cereblon ligand and a PEG linker with a terminal amine, used in PROTAC technology.
Thalidomide-5’-O-PEG2-C2-acid: A similar compound with slight variations in the linker structure
Uniqueness
Thalidomide-C3-O-PEG2-C2-acid is unique due to its specific linker length and functional groups, which provide optimal properties for targeted protein degradation. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C23H28N2O9 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H28N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,2,4,6-14H2,(H,27,28)(H,24,26,29) |
Clave InChI |
QWWFIKZZWBYXMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)


![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)

![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)


![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)


